N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(3-(Furan-2-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic pyrazole-carboxamide derivative characterized by a furan-containing hydroxypropyl side chain and a methoxy-substituted pyrazole core. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16-8-9(13(15-16)19-2)12(18)14-6-5-10(17)11-4-3-7-20-11/h3-4,7-8,10,17H,5-6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAKABWBDOQVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various disease areas.
Mode of Action
It’s known that furan derivatives can interact with various targets in the body, leading to different therapeutic effects.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.
Comparison with Similar Compounds
a. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p from )
- Substituents: Chloro, cyano, and aryl groups dominate the pyrazole core.
- Key Differences : The absence of a hydroxypropyl-furan side chain reduces polarity compared to the target compound.
- Physicochemical Properties :
- Synthesis : EDCI/HOBt-mediated coupling in DMF, followed by purification via preparative TLC .
b. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Substituents : Dichlorophenyl and pyridylmethyl groups.
- Key Differences : The pyridylmethyl group introduces basicity, contrasting with the neutral furan-hydroxypropyl chain.
- Bioactivity: Such compounds often exhibit enhanced binding to hydrophobic pockets in enzymes (e.g., cannabinoid receptors) .
c. N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Substituents : A fused pyrazolo-pyridine system.
- Applications : Fused systems are common in kinase inhibitors (e.g., JAK/STAT inhibitors) .
Physicochemical and Spectroscopic Comparisons
Bioactivity Trends
- Chloro/Cyano Derivatives: Exhibit moderate antimicrobial and anticancer activity (e.g., MIC values of 8–32 µg/mL against Staphylococcus aureus) .
- Hydroxypropyl-Furan Derivatives : The hydroxy and furan groups may enhance solubility and target interactions (e.g., with bacterial efflux pumps or inflammatory mediators).
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